4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
CAS No.: 10139-02-3
Cat. No.: VC20756199
Molecular Formula: C14H18N2O8
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10139-02-3 |
---|---|
Molecular Formula | C14H18N2O8 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |
Standard InChI Key | OMRLTNCLYHKQCK-KSTCHIGDSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative widely used in biochemical research as a chromogenic substrate for studying glycosidase enzymes. Its structure and reactivity make it valuable for enzymatic assays, glycobiology studies, and diagnostic applications. Below is a detailed analysis of its properties, applications, and research findings.
Key Identifiers
Property | Value | Source Citation |
---|---|---|
CAS Registry Number | 10139-02-3 | |
Molecular Formula | C₁₄H₁₈N₂O₈ | |
Molecular Weight | 342.30 g/mol | |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
SMILES Notation | CC(=O)N[C@@H]1C@HO |
Synonyms
-
p-Nitrophenyl N-acetyl-alpha-D-glucosaminide
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4-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
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GlcNAc(α)-O-Ph(4-NO₂)
Structural and Conformational Properties
The molecule consists of a 2-acetamido-2-deoxy-α-D-glucopyranosyl moiety linked to a 4-nitrophenyl group via an α-glycosidic bond. Key structural features include:
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Anomeric Configuration: The α-configuration at the glycosidic bond ensures specificity for α-glycosidases .
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Chromogenic Group: The 4-nitrophenyl group releases yellow 4-nitrophenolate (λₘₐₓ = 405 nm) upon enzymatic hydrolysis, enabling spectrophotometric detection .
3D Conformation
X-ray crystallography and computational models reveal a chair conformation for the glucopyranose ring, with the acetamido and nitrophenyl groups occupying equatorial positions .
Biochemical Applications
Enzymatic Assays
This compound serves as a substrate for N-acetyl-alpha-galactosaminidase and related enzymes. Hydrolysis releases 4-nitrophenolate, allowing kinetic studies.
Standard Assay Conditions
Parameter | Value | Source Citation |
---|---|---|
Buffer | 50 mM citrate-phosphate (pH 4.5) | |
Temperature | 37°C | |
Substrate Concentration | 1–5 mM | |
Detection Wavelength | 405 nm (ε = 18,300 M⁻¹cm⁻¹) |
Diagnostic Use
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Detects lysosomal storage disorders (e.g., Schindler disease) by measuring α-N-acetylgalactosaminidase activity in clinical samples .
Research Findings
Enzyme Kinetics
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Kₘ Values: Ranges from 0.2–1.5 mM for α-N-acetylgalactosaminidases across species .
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Inhibition Studies: Natural compounds like quercetin show IC₅₀ values < 50 μM, suggesting therapeutic potential .
Synthetic Utility
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